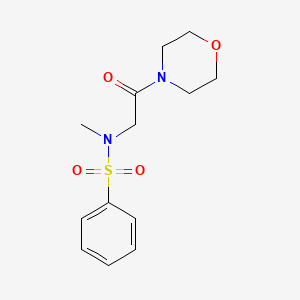![molecular formula C14H23N3OS B5714891 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound that has gained attention in the scientific community due to its diverse applications in research. This compound is commonly referred to as DMPT and has been extensively studied for its biochemical and physiological effects. DMPT is a potent activator of the growth hormone secretagogue receptor (GHSR) and has been shown to stimulate growth hormone release in various animal models.
Mecanismo De Acción
DMPT acts as an agonist of the N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, which is a G protein-coupled receptor that is primarily expressed in the hypothalamus. Activation of the N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide leads to the release of growth hormone from the pituitary gland, which in turn promotes growth and development in animals.
Biochemical and Physiological Effects:
DMPT has been shown to stimulate growth hormone release in various animal models, including pigs, sheep, and fish. In addition to its effects on growth hormone release, DMPT has also been shown to increase feed intake and improve growth performance in animals. DMPT has also been investigated for its potential use in aquaculture to improve growth and feed conversion efficiency in fish.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPT has several advantages for use in lab experiments, including its potency and specificity for the N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide. However, DMPT also has several limitations, including its potential for off-target effects and its variability in response across different animal species.
Direcciones Futuras
There are several future directions for research on DMPT, including investigating its potential use as a feed additive in aquaculture, exploring its effects on other physiological processes beyond growth hormone release, and investigating its potential therapeutic applications in humans. Additionally, further studies are needed to better understand the mechanisms underlying DMPT's effects and to optimize its use in various animal models.
Métodos De Síntesis
DMPT can be synthesized using a variety of methods, including the reaction of 2-aminothiadiazole with 2,2-dimethylpropanal, followed by the reaction with cyclohexanecarboxylic acid. The final product is obtained after purification using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DMPT has been extensively studied for its effects on growth hormone release and has been shown to be a potent activator of the N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide. DMPT has also been studied for its effects on feed intake and growth performance in various animal models. Additionally, DMPT has been investigated for its potential use as a feed additive in aquaculture to improve growth and feed conversion efficiency.
Propiedades
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-14(2,3)9-11-16-17-13(19-11)15-12(18)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPLTWCKDDAICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)


![methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5714835.png)
![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)

![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
![2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide](/img/structure/B5714872.png)
![methyl 4-[(4-biphenylyloxy)methyl]benzoate](/img/structure/B5714884.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5714897.png)
![1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)
